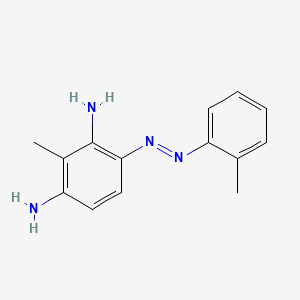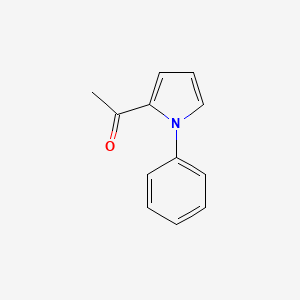![molecular formula C17H14S B14404779 3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene CAS No. 83821-39-0](/img/structure/B14404779.png)
3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This specific compound features a 2-methylphenyl group attached to the ethenyl side chain, which is further connected to the benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methylphenylacetylene and 1-benzothiophene.
Coupling Reaction: The key step involves a coupling reaction between 2-methylphenylacetylene and 1-benzothiophene. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Heck reaction or the Suzuki-Miyaura coupling.
Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 100-150°C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl-substituted benzothiophene.
Substitution: Brominated or nitrated derivatives of benzothiophene.
Scientific Research Applications
3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions and receptor binding.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in biological systems, it may influence signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiophene: Lacks the ethenyl side chain.
3-Ethenylbenzothiophene: Lacks the 2-methylphenyl group.
2-Phenylbenzothiophene: Lacks the ethenyl side chain and has a phenyl group instead of a 2-methylphenyl group.
Uniqueness
3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene is unique due to the presence of both the 2-methylphenyl group and the ethenyl side chain, which confer distinct chemical and physical properties
Properties
CAS No. |
83821-39-0 |
|---|---|
Molecular Formula |
C17H14S |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
3-[2-(2-methylphenyl)ethenyl]-1-benzothiophene |
InChI |
InChI=1S/C17H14S/c1-13-6-2-3-7-14(13)10-11-15-12-18-17-9-5-4-8-16(15)17/h2-12H,1H3 |
InChI Key |
SALHPQYFJRCPKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C=CC2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate](/img/structure/B14404713.png)
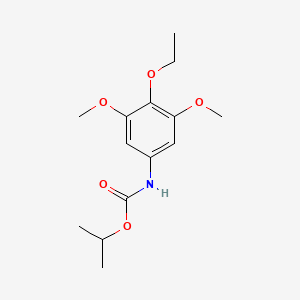
![[(5-Chloro-2-nitrophenyl)methylidene]propanedioic acid](/img/structure/B14404718.png)
![Dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate](/img/structure/B14404726.png)
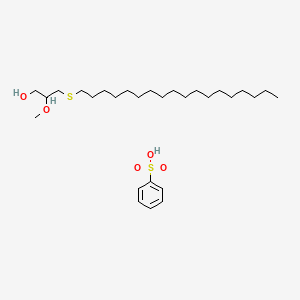
![Cyanamide, [4-amino-5-cyano-6-(methylthio)-2-pyrimidinyl]-](/img/structure/B14404732.png)
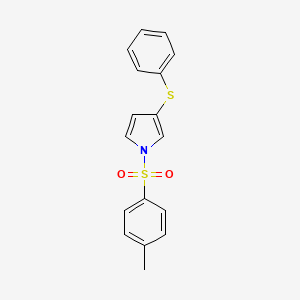
![N-(2-Ethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14404748.png)
![5-Chloro-3-(4-fluorophenyl)-2-[4-(methanesulfonyl)phenyl]thiophene](/img/structure/B14404749.png)
![[(4aS,6R,7R,8R,8aS)-2-acetamido-8a-acetyl-6,7-dihydroxy-6-methyl-4-oxo-4a,5,7,8-tetrahydro-3H-quinazolin-8-yl] acetate](/img/structure/B14404750.png)
